molecular formula C14H12BNO4S B1596753 1-Phenylsulfonylindole-6-boronic acid CAS No. 480438-52-6

1-Phenylsulfonylindole-6-boronic acid

Cat. No.: B1596753
CAS No.: 480438-52-6
M. Wt: 301.1 g/mol
InChI Key: RVWRLLZYYUIBOX-UHFFFAOYSA-N
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Description

1-Phenylsulfonylindole-6-boronic acid is an organic compound with the molecular formula C14H12BNO4S. It is a boronic acid derivative, characterized by the presence of both a boronic acid group and a phenylsulfonyl group attached to an indole ring.

Mechanism of Action

Target of Action

The primary target of 1-Phenylsulfonylindole-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s mode of Brønsted acidity also depends on the medium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylsulfonylindole-6-boronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenylsulfonylindole-6-boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding boronic esters or acids.

    Reduction: Formation of boron-containing reduced products.

    Substitution: Nucleophilic substitution reactions at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles.

Major Products Formed

The major products formed from these reactions include boronic esters, reduced boron compounds, and substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Indole-6-boronic acid
  • Phenylsulfonylindole

Uniqueness

1-Phenylsulfonylindole-6-boronic acid is unique due to the combination of the boronic acid and phenylsulfonyl groups on the indole ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRLLZYYUIBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376829
Record name 1-Phenylsulfonylindole-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-52-6
Record name B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylsulfonylindole-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480438-52-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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